molecular formula C23H18F2N2O B10919017 3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole

3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B10919017
M. Wt: 376.4 g/mol
InChI Key: VAXKWBJILCNJQG-UHFFFAOYSA-N
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Description

3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-fluorophenyl groups and a 3-methoxybenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with 4-fluorophenyl groups.

    Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a suitable 3-methoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The fluorophenyl and methoxybenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups or replace existing ones.

Scientific Research Applications

3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in a biological setting, it may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-chlorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole: Similar structure but with chlorine atoms instead of fluorine.

    3,5-bis(4-fluorophenyl)-1-(3-hydroxybenzyl)-1H-pyrazole: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of fluorine atoms in 3,5-bis(4-fluorophenyl)-1-(3-methoxybenzyl)-1H-pyrazole can influence its reactivity and biological activity. Fluorine atoms are known to affect the electronic properties of molecules, potentially enhancing their stability and interactions with biological targets.

Properties

Molecular Formula

C23H18F2N2O

Molecular Weight

376.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C23H18F2N2O/c1-28-21-4-2-3-16(13-21)15-27-23(18-7-11-20(25)12-8-18)14-22(26-27)17-5-9-19(24)10-6-17/h2-14H,15H2,1H3

InChI Key

VAXKWBJILCNJQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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